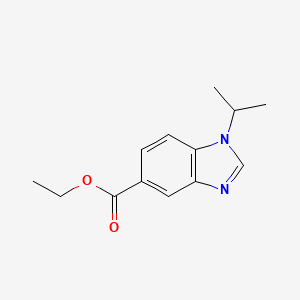

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate

Description

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with an isopropyl group at the 1-position and an ethyl ester at the 5-position. Benzodiazoles and their derivatives, particularly benzimidazoles, are pharmacologically significant due to their broad biological activities, including antimicrobial, antiviral, and anticancer properties . The structural flexibility of these compounds allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

ethyl 1-propan-2-ylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)10-5-6-12-11(7-10)14-8-15(12)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWGFANBMHYIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-isopropyl-1H-benzimidazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ primarily in substituents at the 1-position, 2-position, or via halogenation (e.g., bromine) on the aromatic ring. Representative examples include:

Key Observations :

Physicochemical Properties

- Lipophilicity : Larger alkyl groups (isopropyl, cyclopentyl) enhance lipophilicity compared to methyl or propyl substituents, impacting solubility and membrane permeability.

- Purity : Commercial analogs like Ethyl 1-cyclopentyl-1,3-benzodiazole-5-carboxylate are available at 98% purity , whereas brominated derivatives (e.g., ) are typically ≥95% pure.

Crystallographic and Conformational Analysis

X-ray studies of benzimidazole/benzodiazole derivatives reveal insights into ring puckering and substituent effects:

- Bond Angles and Torsion Angles : For Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, key bond angles (e.g., C–N–C angles: 105.71°–130.07°) and torsion angles (e.g., −175.77°) highlight deviations from planarity due to substituent-induced strain .

- Ring Puckering : The isopropyl group in the title compound may induce distinct puckering amplitudes compared to smaller substituents (e.g., methyl), as quantified by Cremer-Pople coordinates .

Biological Activity

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 232.28 g/mol. The compound features a benzodiazole ring structure, which is known for its significant biological activity and applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing metabolic and immune functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.50 µg/mL | |

| Escherichia coli | 25.00 µg/mL | |

| Candida albicans | 15.00 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating infections.

Anticancer Activity

Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example:

- In vitro studies demonstrated that the compound significantly suppressed the growth of A549 lung cancer cells compared to normal fibroblasts .

These findings indicate its potential as a lead compound for anticancer drug development.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent antibacterial activity with lower MIC values compared to standard antibiotics.

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.